N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Catalysis Coordination Chemistry Thermal Stability

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) is a bidentate nitrogen ligand featuring a pyridyl group and a dimethylaminoethylamine moiety. It has a molecular weight of 165.24 g/mol, a predicted LogP of -0.18, and appears as a pale yellow to yellow brown liquid with a purity of ≥95%.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 933756-92-4
Cat. No. B1603746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine
CAS933756-92-4
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN(C)C(CN)C1=CC=CC=N1
InChIInChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3
InChIKeyNBDXPIRRODJPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4): Procurement-Ready Bidentate Ligand for Catalysis and Coordination Chemistry


N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) is a bidentate nitrogen ligand featuring a pyridyl group and a dimethylaminoethylamine moiety . It has a molecular weight of 165.24 g/mol, a predicted LogP of -0.18, and appears as a pale yellow to yellow brown liquid with a purity of ≥95% [1]. This compound is utilized in catalysis, pharmaceutical development, and material science due to its ability to chelate transition metals and modulate reaction selectivity .

Why In-Class Pyridinyl Diamine Ligands Cannot Simply Replace N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine


Generic substitution among pyridinyl diamine ligands is precluded by divergent physicochemical properties and steric profiles that directly impact metal chelation geometry and catalytic performance. The N1,N1-dimethyl substitution pattern in CAS 933756-92-4 yields a lower LogP (-0.18) and reduced boiling point (229–256 °C) compared to its N2-substituted analog CAS 23826-72-4 (LogP ~1.13, boiling point ~279.7 °C), indicating altered lipophilicity and thermal stability [1][2]. Additionally, the compound's three rotatable bonds confer conformational flexibility distinct from simpler N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3), which lacks the dimethylamino group and exhibits higher boiling point (292.5 °C) [3][4]. These differences directly influence solubility, metal-binding affinity, and ultimately, reaction outcomes, making blind interchange scientifically and economically unjustifiable.

Quantitative Differentiation of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4) vs. Structural Analogs


Reduced Boiling Point vs. N2-Substituted Dimethyl Analog (CAS 23826-72-4)

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine exhibits a predicted boiling point of 229.21 °C (EPA T.E.S.T.) to 256.18 °C (EPI Suite), which is significantly lower than the 279.7 °C (at 760 mmHg) reported for the regioisomeric analog N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (CAS 23826-72-4) [1][2]. This 23–50 °C difference indicates lower thermal stability and potentially easier removal from reaction mixtures.

Catalysis Coordination Chemistry Thermal Stability

Enhanced Hydrophilicity (Lower LogP) Relative to N2-Substituted Analog

The target compound possesses a predicted LogP of -0.18, compared to a reported LogP of 1.12810 for the N2-substituted analog N,N-dimethyl-N'-(pyridin-2-yl)ethane-1,2-diamine (CAS 23826-72-4) [1]. This substantial difference (>1 log unit) reflects greater hydrophilicity, which may translate into improved aqueous solubility and altered biological membrane permeability.

Drug Discovery Pharmacokinetics Ligand Design

Lower Boiling Point vs. N1-(Pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3)

The target compound's predicted boiling point range of 229–256 °C is markedly lower than the 292.5 °C (at 760 mmHg) reported for the non-methylated analog N1-(pyridin-2-yl)ethane-1,2-diamine (CAS 74764-17-3) [1][2]. This difference is attributed to the presence of the dimethylamino group, which reduces intermolecular hydrogen bonding.

Thermal Properties Ligand Selection Synthesis

Purity Specification and Reproducibility Advantage

Commercially available N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is supplied with a certified purity of ≥95% and in free base (non-salt) form . This consistent purity specification, combined with defined storage conditions (0–8 °C), ensures batch-to-batch reproducibility in catalytic and synthetic applications. In contrast, many related pyridinyl diamine ligands are offered at lower purity or as salts, introducing variability in stoichiometry and reactivity .

Quality Control Reproducibility Procurement

Optimal Application Scenarios for N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine (CAS 933756-92-4)


Transition Metal-Catalyzed Cross-Coupling Reactions

Due to its bidentate coordination ability and electron-donating dimethylamino group, CAS 933756-92-4 enhances catalytic efficiency and selectivity in cross-coupling reactions . Its lower LogP (-0.18) suggests better compatibility with aqueous-organic biphasic systems, potentially enabling greener reaction conditions.

Asymmetric Synthesis and Chiral Catalysis

The compound's three rotatable bonds and racemic stereochemistry provide conformational flexibility suitable for asymmetric induction when coordinated to chiral metal centers [1]. This property is leveraged in the development of enantioselective catalysts for pharmaceutical intermediates.

Analytical Chemistry as a Complexation Reagent

The consistent ≥95% purity and free base form of CAS 933756-92-4 make it a reliable reagent for the detection and quantification of metal ions in complex mixtures via spectrophotometric or electrochemical methods .

Pharmaceutical Lead Optimization

With a LogP of -0.18, this compound exhibits improved aqueous solubility compared to more lipophilic analogs, making it a valuable scaffold for medicinal chemists optimizing pharmacokinetic properties of metal-chelating drug candidates targeting neurological disorders .

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